molecular formula C9H7ClN2 B1286903 3-Chloroisoquinolin-5-amine CAS No. 58142-49-7

3-Chloroisoquinolin-5-amine

Cat. No.: B1286903
CAS No.: 58142-49-7
M. Wt: 178.62 g/mol
InChI Key: ZITUQCQEDBPHMJ-UHFFFAOYSA-N
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Description

3-Chloroisoquinolin-5-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Anticancer Compounds

3-Chloroisoquinolin-5-amine is utilized in the synthesis of 1-aminoisoquinolines with heterocyclic substituents, showing potential as a family of anticancer compounds. This is achieved through recyclization processes and interactions with other chemical agents (Konovalenko et al., 2020).

Nevirapine Analogue Synthesis

A method for preparing 3-amino-2-chloropyridines with a substituent at the 4-position includes using an isoquinoline analogue of Nevirapine, an HIV reverse transcriptase inhibitor, synthesized from 4-amino-3-chloroisoquinoline (Bakke & Říha, 2001).

Reaction Outcome in Synthesis

The reaction outcome in synthesizing 1-isoquinolones from benzonitriles is significantly influenced by the method of workup. This process leads to the formation of 1-chloroisoquinolines, highlighting the importance of reaction conditions in chemical syntheses (Matouš et al., 2021).

Discovery of Hybrid Molecules for Anticancer Research

Research on purine-based compounds for cancer treatment includes the synthesis of aryl amino-quinoline-purine compounds. These compounds, including 3-aminoquinoline, show promising responses in cytotoxic studies against cancer cell lines (Kapadiya & Khunt, 2018).

Safety and Hazards

3-Chloroisoquinolin-5-amine is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

3-chloroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITUQCQEDBPHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587806
Record name 3-Chloroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58142-49-7
Record name 3-Chloroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-chloro-5-nitro-isoquinoline (20.9 g., 0.1170 mole, prepared according to the method of Example 1 hereinabove) was suspended in glacial acetic acid (160 ml), and water (160 ml) was then added while the temperature of the mixture was being raised to 60°C. Keeping the temperature between 60° and 70°C, powdered iron (15.2 g) was added slowly to the stirred mixture, and stirring was continued for 2 hours after addition of the iron was completed. The reaction mixture was allowed to stand overnight, and was then made alkaline with 20% w/v aqueous sodium hydroxide solution, and filtered. The residue was dried overnight, over silica gel in a vacuum oven at 50°C. The dried cake was then broken up and extracted -- three times with ether under reflux. The ether extract was boiled with charcoal, dried over anhydrous sodium sulphate, filtered, and the ether evaporated off to yield 9.25 g of 3-chloro-5-amino-isoquinoline of m.p. 176° - 177°C. Further ether extraction of the filter cake yielded another 4.2 g of 3-chloro-5-amino-isoquinoline of m.p. 175° - 177°C.
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